1-(1-(Ethylthio)propan-2-yl)hydrazine

Description

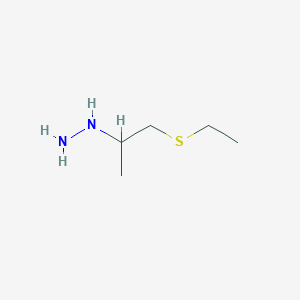

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanylpropan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-3-8-4-5(2)7-6/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUJDBCUSDPZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 1 Ethylthio Propan 2 Yl Hydrazine

Nucleophilic Character of the Hydrazine (B178648) Nitrogen Atoms

The nucleophilicity of the nitrogen atoms is a defining characteristic of hydrazine and its derivatives, including 1-(1-(Ethylthio)propan-2-yl)hydrazine. Generally, hydrazine is considered a more potent nucleophile than ammonia (B1221849), a phenomenon often attributed to the "alpha effect." This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. In hydrazine, the lone pair on one nitrogen atom is thought to destabilize the ground state and raise the energy of the highest occupied molecular orbital (HOMO), making the other nitrogen's lone pair more available for donation.

However, the precise origins and universality of the alpha-effect are still debated within the scientific community. Some studies suggest that factors other than ground-state destabilization, such as transition state stabilization, may play a more significant role.

The substitution pattern on the hydrazine moiety significantly influences its nucleophilicity. Alkyl groups, for instance, can modulate the reactivity of the nitrogen atoms. Methyl substitution on the α-position (the nitrogen atom attached to the substituent) tends to increase nucleophilicity, while substitution on the β-position (the terminal nitrogen atom) generally decreases it. This is an important consideration for this compound, where the propan-2-yl group is attached to one of the nitrogen atoms.

Kinetic studies on the reactions of various amines and hydrazines with electrophiles have provided quantitative data on their nucleophilicity. These studies often utilize the linear free energy relationship, log k₂ = sₙ(N + E), to determine the nucleophilicity parameter (N) and the sensitivity parameter (sₙ). Research has shown that despite being significantly less reactive in water compared to acetonitrile (B52724), the relative nucleophilicities of different hydrazines and amines remain largely consistent across these solvents. Interestingly, in both solvents, hydrazine exhibits a reactivity comparable to that of methylamine. This suggests that the introduction of an amino group to ammonia (forming hydrazine) has a less pronounced effect on increasing nucleophilicity than the introduction of a methyl group, especially when considering that hydrazine possesses two nucleophilic centers.

It is also worth noting that the nucleophilicity of hydrazides, which contain an acyl group attached to a nitrogen atom, is considerably reduced compared to other hydrazine derivatives. This highlights the strong influence of electronic effects from substituents on the nucleophilic character of the hydrazine nitrogens.

| Compound | Nucleophilicity Trend | Influencing Factors |

| Hydrazine | More nucleophilic than ammonia | Alpha effect, lone pair-lone pair repulsion |

| Alkyl-substituted Hydrazines | α-substitution increases nucleophilicity, β-substitution decreases it | Steric and electronic effects of alkyl groups |

| Hydrazides | Less nucleophilic than hydrazine | Electron-withdrawing effect of the acyl group |

References

ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from https://www.researchgate.net/publication/232244510_Nucleophilic_Reactivities_of_Hydrazines_and_Amines_The_Futile_Search_for_the_a-Effect_in_Hydrazine_Reactivities Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. Quora. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Retrieved from https://www.quora.com/What-is-more-nucleophilic-between-hydrazin-hydroxyl-amine-and-ammonia Trofimov, B. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. RSC Advances, 11(8), 4627-4635. Ashenhurst, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/ Mayr, H. (2012). Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts and Photo-leaving Groups. Chemistry Stack Exchange. (2020). Order of nucleophilicity of ammonia, hydrazine and hydroxylamine. Retrieved from https://chemistry.stackexchange.com/questions/141013/order-of-nucleophilicity-of-ammonia-hydrazine-and-hydroxylamine ECHEMI. (n.d.). Is hydrazine a better nucleophile than ammonia? Retrieved from https://www.echemi.com/community/is-hydrazine-a-better-nucleophile-than-ammonia_thread-2-411318-1.html YouTube. (2020, July 12). α-Effect Determining Nucleophilicity. Retrieved from https://www.youtube.com/watch?v=k_5uD4f2n-c ACS Publications. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870513/### 3.2. Oxidation Pathways of the Ethylthio Functional Group

The ethylthio group, a type of thioether or sulfide (B99878), in this compound is susceptible to oxidation. The sulfur atom in a thioether is in a lower oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This reactivity is a key aspect of the chemical behavior of this compound.

The oxidation of thioethers can be achieved using a variety of oxidizing agents. Common laboratory oxidants include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and ozone (O₃). The reaction typically proceeds in a stepwise manner. The initial oxidation of the thioether yields a sulfoxide. If a stronger oxidizing agent is used or the reaction conditions are more forcing, the sulfoxide can be further oxidized to a sulfone.

Stepwise Oxidation of the Ethylthio Group:

Step 1: Thioether to Sulfoxide: R-S-R' → R-S(=O)-R'

Step 2: Sulfoxide to Sulfone: R-S(=O)-R' → R-S(=O)₂-R'

The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. For instance, mild oxidants are often used to stop the reaction at the sulfoxide stage.

In biological systems and environmental contexts, reactive oxygen species (ROS) can also oxidize thioethers. Studies have shown that hypochlorite (B82951) is a much more potent oxidant for thioethers than hydrogen peroxide under near-physiological conditions. While H₂O₂ oxidation of thioethers can be very slow, with half-lives on the scale of hours, hypochlorite can oxidize them in seconds to the sulfoxide and in minutes to the sulfone. The mechanism of oxidation by hydroxyl radicals has also been investigated, highlighting the importance of molecular oxygen in the process.

The nature of the substituents on the thioether can influence the rate of oxidation. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. This is due to the electrophilic nature of many oxidizing agents, which are more readily attacked by the electron-rich sulfur atom of the thioether.

It is important to note that the oxidation of the thioether functional group occurs at the sulfur atom, in contrast to the oxidation of alcohols, which occurs at the carbon atom bearing the hydroxyl group. This difference in reactivity is due to the presence of lone pairs of electrons on the sulfur atom, making it the primary site of attack for oxidizing agents.

In the context of this compound, the presence of the hydrazine moiety could potentially influence the oxidation of the ethylthio group, and conversely, the oxidation of the sulfur could affect the reactivity of the hydrazine. These intramolecular interactions are an important area for further investigation.

| Oxidizing Agent | Primary Product | Secondary Product |

| Mild Oxidants (e.g., I₂) | Sulfoxide | - |

| Strong Oxidants (e.g., H₂O₂, m-CPBA, O₃) | Sulfoxide | Sulfone |

| Hypochlorite (NaOCl) | Sulfoxide (fast) | Sulfone (slower) |

| Hydroxyl Radicals (·OH) | Sulfoxide | - |

References

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/ National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7370354/ ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from https://www.sciencedirect.com/science/article/pii/S092058610580112X ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.0c01826 ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from https://www.sciencedirect.com/science/article/pii/S092058610580112X ACS Publications. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. Retrieved from https://pubs.acs.org/doi/10.1021/ja00078a034 ResearchGate. (n.d.). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. Retrieved from [https://www.researchgate.net/publication/372558509_Spontaneous_Oxidation_of_Thiols_and_Thioether_at_the_Air-Water_Interface_of_a_Sea_Spray_Microdroplet](https://www.researchgate.net/publication/372558509_Spontaneous_ Oxidation_of_Thiols_and_Thioether_at_the_Air-Water_Interface_of_a_Sea_Spray_Microdroplet) Repositorio UCHILE. (n.d.). S-OXIDATION PRODUCTS OF ALKYLTHIOAMPHETAMINES. Retrieved from https://repositorio.uchile.cl/handle/2250/121087 Google Patents. (n.d.). Production of 2-(ethylthio) ethanol. Retrieved from https://patents.google.com/patent/US3213144A/en Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols. Retrieved from https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_112_-Fundamentals_of_Chemistry_II/09%3A_Organic_Chemistry/9.04%3A_Oxidation_of_Thiols Chemistry LibreTexts. (2020, May 30). 14.5: Oxidation States of Alcohols and Related Functional Groups. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/14%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/14.05%3A_Oxidation_States_of_Alcohols_and_Related_Functional_Groups ResearchGate. (n.d.). 10.9 OXIDATION OF THIOLS. Retrieved from https://www.researchgate.net/publication/309536836_109_OXIDATION_OF_THIOLS PubChem. (n.d.). 2-(Ethylthio)ethanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8075 Organic Chemistry Portal. (2015, March 16). Oxidation of Organic Functional Groups. Retrieved from https://www.organic-chemistry.org/Highlights/2015/16March.shtm ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Retrieved from https://www.researchgate.net/publication/289536066_The_Chemistry_of_the_Thiol_Groups YouTube. (2019, May 22). sorting functional groups by oxidation state. Retrieved from https://www.youtube.com/watch?v=Fky-TAnbL_A### 3.3. Mechanisms of Condensation Reactions with Carbonyl Compounds

Hydrazine and its derivatives, such as this compound, readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of organic chemistry and proceeds through a nucleophilic addition-elimination mechanism.

The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This attack forms a tetrahedral intermediate known as a carbinolamine or a hemiaminal. This step is generally reversible.

The reaction is typically catalyzed by acid. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent elimination of a water molecule from the carbinolamine intermediate is the rate-determining step. This dehydration step is also acid-catalyzed, as protonation of the hydroxyl group converts it into a good leaving group (water). The final product is the hydrazone, which contains a carbon-nitrogen double bond (C=N).

Protonation of the carbonyl oxygen (acid-catalyzed): This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the lone pair on the adjacent nitrogen forms a double bond with the carbon.

Deprotonation: A base (such as water or another hydrazine molecule) removes a proton from the nitrogen, yielding the final hydrazone product and regenerating the acid catalyst.

It's important to note that while the reaction is acid-catalyzed, the pH must be carefully controlled. If the solution is too acidic, the hydrazine will be protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl.

The hydrazones formed from these condensation reactions are often stable, crystalline solids, which makes them useful for the characterization and identification of aldehydes and ketones. Furthermore, these hydrazones can serve as important intermediates in other significant organic reactions.

Two notable examples of reactions that utilize hydrazone intermediates are the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis .

Wolff-Kishner Reduction: In this reaction, the hydrazone formed from an aldehyde or ketone is treated with a strong base at high temperatures. This leads to the reduction of the carbonyl group to a methylene (B1212753) group (CH₂), with the evolution of nitrogen gas. The mechanism involves the deprotonation of the hydrazone, followed by a series of steps that ultimately lead to the expulsion of dinitrogen.

Fischer Indole Synthesis: This reaction involves the acid-catalyzed rearrangement of an arylhydrazone (a hydrazone derived from an arylhydrazine) to form an indole, a key heterocyclic scaffold in many biologically active molecules. The mechanism is complex and involves a-sigmatropic rearrangement of the protonated enamine tautomer of the arylhydrazone.

| Reaction | Reactants | Key Intermediate | Product |

| Hydrazone Formation | Hydrazine derivative + Carbonyl compound | Carbinolamine | Hydrazone |

| Wolff-Kishner Reduction | Hydrazone + Strong base | Hydrazone anion | Alkane |

| Fischer Indole Synthesis | Arylhydrazone + Acid catalyst | Protonated enamine | Indole |

For this compound, its condensation with various aldehydes and ketones would be expected to proceed via the general mechanism described above, yielding a range of substituted hydrazones. The specific nature of the ethylthio-containing substituent may influence the rate and equilibrium of the reaction.

References

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction BYJU'S. (n.d.). Fischer Indole Synthesis Reaction. Retrieved from https://byjus.com/chemistry/fischer-indole-synthesis-reaction/ J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from https://www.jk-sci.com/fischer-indole-synthesis_222.html Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from https://testbook.com/chemistry/fischer-indole-synthesis Number Analytics. (2025, June 4). Mastering Fischer Indole Synthesis. Retrieved from https://numberanalytics.com/fischer-indole-synthesis/ The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from https://www.organicchemistrytutor.com/wolff-kishner-reduction/ Number Analytics. (2025, June 10). Mastering Hydrazone Formation. Retrieved from https://numberanalytics.com/hydrazone-formation/ Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from https://en.wikipedia.org/wiki/Fischer_indole_synthesis Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from https://www.organic-chemistry.org/namedreactions/wolff-kishner-reduction.shtm BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from https://byjus.com/chemistry/wolff-kishner-reduction-mechanism/ Química Organica.org. (n.d.). Hydrazone Formation. Retrieved from https://www.quimicaorganica.org/en/aldehydes-ketones/310-hydrazone-formation.html Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from https://chemistry.stackexchange.com/questions/154425/how-is-the-hydrazone-formed-in-the-wolff-kishner-reduction ChemTube3D. (n.d.). Hydrazone formation. Retrieved from https://www.chemtube3d.com/hydrazone-formation/ Wikipedia. (n.d.). Hydrazone. Retrieved from https://en.wikipedia.org/wiki/Hydrazone LookChem. (2022, February 2). Reduction over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Retrieved from https://www.lookchem.com/news/reduction-over-condensation-of-carbonyl-compounds-through-a-transient-hemiaminal-intermediate-using-hydrazine-25917.html ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from https://www.researchgate.net/figure/Condensation-reaction-between-hydrazine-and-carbonyl-compounds-to-form-hydrazone_fig1_343206689### 3.4. Reductive Capabilities of Hydrazine and its Derivatives

Hydrazine and its derivatives are well-established as powerful reducing agents in organic chemistry. This reductive capacity stems from the inherent instability of the nitrogen-nitrogen single bond and the thermodynamic driving force to form the highly stable dinitrogen molecule (N₂). The byproducts of these reductions are typically nitrogen gas and water, making them environmentally benign.

One of the most prominent applications of hydrazine as a reductant is the Wolff-Kishner reduction . This reaction provides a method to convert the carbonyl group of aldehydes and ketones into a methylene group (CH₂). The reaction proceeds by first forming a hydrazone intermediate through condensation of the carbonyl compound with hydrazine. Subsequent treatment with a strong base, typically potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, leads to the reduction. The mechanism involves the deprotonation of the hydrazone to form a hydrazone anion, which then undergoes a series of steps involving proton transfer and the eventual elimination of nitrogen gas to yield the alkane. The rate-determining step is believed to be the deprotonation of the hydrazone.

The reductive capabilities of hydrazine and its derivatives extend beyond the deoxygenation of carbonyl compounds. They are also used for:

Reduction of Nitro Compounds: Aromatic nitro compounds can be selectively reduced to the corresponding anilines using hydrazine hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C). This method, known as catalytic transfer hydrogenation, offers a milder and often more selective alternative to traditional catalytic hydrogenation with hydrogen gas.

Reduction of Carbon-Carbon Double Bonds: Substituted alkenes can be selectively reduced to alkanes using hydrazine. This method demonstrates high functional group tolerance, allowing for the reduction of C=C bonds in complex molecules without affecting other sensitive functional groups.

Reduction of Other Functional Groups: Hydrazine has been employed in the reduction of various other functional groups, including the dehalogenation of halo compounds and the reduction of epoxides. For instance, studies on graphene oxide have shown that hydrazine is effective at reducing epoxide groups.

Reductive Amination: Hydrazine can be used as the reducing agent in the reductive amination of carbonyl compounds to synthesize secondary amines. This process involves the initial formation of an imine, which is then reduced by hydrazine.

The reductive strength of hydrazine derivatives can be influenced by the nature of the substituents. Aliphatic hydrazines are generally stronger reducing agents than their aromatic counterparts. Theoretical studies on the reduction of neptunium(VI) by various hydrazine derivatives have provided insights into how substituents affect their reducing ability, with the trend being HOC₂H₄N₂H₃ > CH₃N₂H₃ > CHON₂H₃.

| Reaction Type | Substrate | Product | Key Conditions |

| Wolff-Kishner Reduction | Aldehydes, Ketones | Alkanes | Hydrazine, strong base (e.g., KOH), high temperature |

| Catalytic Transfer Hydrogenation | Nitroarenes | Anilines | Hydrazine hydrate, catalyst (e.g., Pd/C) |

| Alkene Reduction | Alkenes | Alkanes | Hydrazine |

| Epoxide Reduction | Epoxides | Alkanes | Hydrazine |

In the case of this compound, its reductive properties would be an important aspect of its chemical reactivity profile, potentially enabling it to participate in reactions analogous to those described above.

References

Fiveable. (n.d.). Hydrazine - (Organic Chemistry). Retrieved from https://library.fiveable.me/chemistry/organic-chemistry/hydrazine/v/1 Wikipedia. (n.d.). Hydrazines. Retrieved from https://en.wikipedia.org/wiki/Hydrazines ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from https://www.researchgate.net/publication/225430225_Hydrazine_and_Its_Derivatives Common Organic Chemistry. (n.d.). Hydrazine. Retrieved from https://commonorganicchemistry.com/common_reagents/hydrazine/hydrazine.htm arXiv. (2023, November 23). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. Retrieved from https://arxiv.org/abs/2311.14157 ACS Publications. (2020, April 20). Theoretical Study on the Reduction Mechanism of Np(VI) by Hydrazine Derivatives. Retrieved from https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c00329 ACS Publications. (n.d.). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. The Journal of Physical Chemistry C. Retrieved from https://pubs.acs.org/doi/10.1021/jp206751a Wikipedia. (n.d.). Hydrazine. Retrieved from https://en.wikipedia.org/wiki/Hydrazine PubMed Central. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050471/ ACS Publications. (n.d.). Hydrazine as a Reducing Agent for Organic Compounds (Catalytic Hydrazine Reductions). Retrieved from https://pubs.acs.org/doi/pdf/10.1021/cr60233a003 Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2018/08/27/the-wolff-kishner-clemmensen-and-other-carbonyl-reductions/ Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction RSC Publishing. (n.d.). The reduction of graphene oxide with hydrazine: elucidating its reductive capability based on a reaction-model approach. Chemical Communications. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14681a NRC Research Press. (2012, August 30). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. Retrieved from https://cdnsciencepub.com/doi/10.1139/v2012-088 PubMed Central. (2019, October 11). Reductive and Coordinative Effects of Hydrazine in Structural Transformations of Copper Hydroxide Nanoparticles. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6806282/ Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from https://www.pharmaguideline.com/2022/07/wolff-kishner-reduction.html Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from https://www.organic-chemistry.org/namedreactions/wolff-kishner-reduction.shtm### 3.5. Reactions Involving Elemental Sulfur and Sulfur Dioxide

The reactivity of this compound with elemental sulfur and sulfur dioxide is of interest due to the presence of both a hydrazine and a thioether functional group. Both of these moieties can potentially interact with these sulfur-containing reagents.

Reactions with Elemental Sulfur:

Hydrazine and its derivatives can react with elemental sulfur to form a variety of sulfur-nitrogen compounds. For instance, hydrazine can react with elemental sulfur to produce nitrogen and hydrogen sulfide. This reaction is the basis for a process to remove elemental sulfur from petroleum products.

In organic synthesis, elemental sulfur is used in conjunction with hydrazines for the construction of sulfur-containing heterocycles. For example, a copper-mediated three-component reaction between two different N-tosyl hydrazones and elemental sulfur has been developed to synthesize unsymmetric 2,5-disubstituted 1,3,4-thiadiazoles. Another method involves the elemental sulfur-promoted cyclization of aryl hydrazones and aryl isothiocyanates to yield 2-imino-1,3,4-thiadiazoles. Furthermore, a direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur and sodium sulfide provides a route to multi-functionalized 1,3,4-thiadiazoles.

The thioether functional group, on the other hand, is generally less reactive towards elemental sulfur under mild conditions. Dialkyl sulfides are often described as being inert toward sulfurization.

Reactions with Sulfur Dioxide:

Sulfur dioxide (SO₂) is an electrophilic gas that can react with nucleophiles like hydrazines. The reaction of phenylhydrazine (B124118) with sulfur dioxide, for instance, forms a stable adduct. Sulfur dioxide can also be used in multicomponent reactions involving hydrazines. A copper-catalyzed three-component reaction of triethoxysilanes, sulfur dioxide, and hydrazines has been reported to produce N-aminosulfonamides. In these reactions, sulfur dioxide surrogates, such as DABCO·(SO₂)₂, are often used for easier handling.

The thioether group is generally not reactive with sulfur dioxide under typical organic reaction conditions.

| Reagent | Hydrazine Moiety | Thioether Moiety |

| Elemental Sulfur (S₈) | Reacts to form H₂S and N₂. Used in the synthesis of sulfur-nitrogen heterocycles (e.g., 1,3,4-thiadiazoles). | Generally unreactive. |

| Sulfur Dioxide (SO₂) | Reacts as a nucleophile to form adducts. Participates in multicomponent reactions to form sulfonamides. | Generally unreactive. |

Given the reactivity patterns of the individual functional groups, it is expected that the hydrazine moiety of this compound would be the primary site of reaction with both elemental sulfur and sulfur dioxide. The thioether group would likely remain unchanged under most conditions.

References

ACS Publications. (2016, September 29). Multicomponent Coupling Reactions of Two N-Tosyl Hydrazones and Elemental Sulfur: Selective Denitrogenation Pathway toward Unsymmetric 2,5-Disubstituted 1,3,4-Thiadiazoles. Organic Letters. Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.6b02544 Chemyst. (n.d.). Hydrazine, phenyl- compd. with sulfur dioxide. Retrieved from https://chemyst.com/hydrazine-phenyl--compd--with-sulfur-dioxide ACS Publications. (2014, July 17). A Copper-Catalyzed Three-Component Reaction of Triethoxysilanes, Sulfur Dioxide, and Hydrazines. Organic Letters. Retrieved from https://pubs.acs.org/doi/10.1021/ol501646k Google Patents. (n.d.). Process for removing elemental sulfur with hydrazine. Retrieved from https://patents.google.com/patent/US2930750A/en ACS Publications. (2024, February 8). Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. The Journal of Organic Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.3c02685 PubMed Central. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6437213/ ResearchGate. (n.d.). Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. Retrieved from https://www.researchgate.net/publication/257855353_Reaction_of_Aldehydes_with_Hydrazine_in_the_System_Sulfur-Alkali ChemEurope. (n.d.). Thioether. Retrieved from https://www.chemeurope.com/en/encyclopedia/Thioether.html Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from https://www.chemistrysteps.com/reactions-of-thiols/ ACS Reagent Guide. (n.d.). Thioether Formation. Wordpress. Retrieved from https://reagents.acsgcipr.org/wp-content/uploads/2020/03/Thioether-Formation.pdf ACS Publications. (2023, February 28). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.2c13157 RSC Publishing. (n.d.). Sulfur–hydrazine hydrate-based chemical synthesis of sulfur@graphene composite for lithium–sulfur batteries. Inorganic Chemistry Frontiers. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/qi/c7qi00010a Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/15%3A_Ethers_Epoxides_and_Sulfides/15.12%3A_Thioethers_(Sulfides)and_Silyl_Ethers Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/ ResearchGate. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Retrieved from https://www.researchgate.net/publication/320496839_Synthesis_of_Thioethers_from_Sulfonyl_Chlorides_Sodium_Sulfinates_and_Sulfonyl_Hydrazides Google Patents. (n.d.). Synthesis of hydrazines from hydroxylamine-o-sulphonic acid. Retrieved from https://patents.google.com/patent/WO2010142810A1/en Thieme Connect. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Retrieved from https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121543 YouTube. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! Retrieved from https://www.youtube.com/watch?v=D-h55g1Hq-c Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from https://www.organic-chemistry.org/synthesis/N1/hydrazines.shtm PubMed Central. (n.d.). Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6286282/ Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.06%3A_Thiols_and_Sulfides### 3.6. Influence of Substituents, Including Thioethers, on Reaction Selectivity and Rate

Electronic Effects of the Thioether Group:

The thioether group (-S-) can exhibit dual electronic behavior. The sulfur atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect. However, the lone pairs of electrons on the sulfur atom can be donated through resonance, which is an electron-donating effect. The net electronic effect depends on the nature of the reaction and the demands of the transition state.

Electron-Donating Effects: In reactions where a positive charge develops in the transition state, such as electrophilic aromatic substitution, the thioether group can act as an electron-donating group, stabilizing the intermediate and increasing the reaction rate. For example, in the oxidation of aryl thioethers, electron-donating groups on the aromatic ring accelerate the reaction.

Electron-Withdrawing Effects: Conversely, in reactions where a negative charge develops or where the sulfur atom is not directly conjugated with the reactive center, the inductive electron-withdrawing effect may dominate. This can decrease the nucleophilicity of adjacent atoms and slow down reactions that require electron-rich species.

Steric Effects of the Thioether Group:

The thioether group, along with the rest of the 1-(ethylthio)propan-2-yl substituent, will exert steric hindrance around the hydrazine moiety. Steric effects arise from the physical bulk of a substituent, which can impede the approach of a reagent to the reactive site. This can lead to a decrease in the reaction rate and can also influence the regioselectivity and stereoselectivity of a reaction. For instance, in Sₙ2 reactions, bulky substituents on the electrophile or the nucleophile can significantly slow down the reaction rate.

Influence on Reaction Selectivity:

Substituents can direct the outcome of a reaction towards a specific product, a phenomenon known as regioselectivity or chemoselectivity.

Regioselectivity: In electrophilic aromatic substitution, for example, substituents on the aromatic ring direct the incoming electrophile to specific positions (ortho, meta, or para). While the thioether group in this compound is not directly attached to an aromatic ring, its electronic influence could be transmitted through the molecule to affect reactions at other sites.

Chemoselectivity: In a molecule with multiple functional groups, a substituent can influence which group reacts preferentially. For example, the electronic properties of the ethylthio group could modulate the relative nucleophilicity of the two nitrogen atoms in the hydrazine moiety, potentially leading to selective reactions at one nitrogen over the other.

Influence on Reaction Rate:

As mentioned, both electronic and steric effects of substituents can alter the rate of a reaction.

Rate Enhancement: Electron-donating groups can increase the rate of reactions that involve the formation of a positively charged intermediate.

Rate Retardation: Electron-withdrawing groups and steric hindrance generally decrease the rate of reactions.

The interplay of these electronic and steric factors can be complex. For example, in the oxidation of thioethers, while electron-donating groups increase the rate, bulky substituents may decrease it due to steric hindrance.

| Effect | Description | Impact on Reaction Rate | Impact on Selectivity |

| Inductive Effect (Thioether) | Electron withdrawal by the sulfur atom. | Generally decreases rate of reactions requiring high electron density. | Can influence regioselectivity by altering the electron distribution in the molecule. |

| Resonance Effect (Thioether) | Electron donation from the sulfur lone pairs. | Generally increases rate of reactions involving carbocationic intermediates. | Can direct incoming electrophiles in aromatic systems. |

| Steric Hindrance | Physical bulk of the substituent. | Generally decreases reaction rate. | Can favor attack at less hindered sites, influencing regioselectivity and stereoselectivity. |

Spectroscopic and Advanced Analytical Characterization of 1 1 Ethylthio Propan 2 Yl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Specific ¹H NMR and ¹³C NMR data for 1-(1-(Ethylthio)propan-2-yl)hydrazine are not available.

Detailed experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are not documented in available resources.

Specific experimental ¹³C NMR data, including chemical shifts for the distinct carbon environments, are not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.

An experimental IR spectrum for this compound, which would detail the characteristic absorption bands for its functional groups (such as N-H, C-H, C-N, and C-S bonds), is not available in the searched databases.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis.

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, are not documented.

There are no available studies detailing the analysis of this compound using HPLC-MS.

There are no available studies detailing the analysis of this compound using LC-MS.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from potential impurities or reaction byproducts. researchgate.net The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. Due to the polar nature of the hydrazine (B178648) moiety, this compound is well-suited for analysis by HPLC. helixchrom.com The method's high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying any impurities.

Often, due to the lack of a strong chromophore in simple alkylhydrazines, derivatization is employed to enhance UV detection. researchgate.netgoogle.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or various aldehydes can be reacted with the hydrazine to form highly conjugated hydrazones, which are readily detectable. researchgate.net Reversed-phase HPLC is a common mode of separation for these derivatives.

A typical HPLC method for the analysis of a derivatized analogue of this compound would involve a C18 column with a gradient elution using a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for Analysis of a Derivatized this compound Analogue

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm (for a DNPH derivative) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This data is illustrative and based on typical methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For hydrazine derivatives, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. chrom-china.com To overcome these issues, derivatization is a common strategy. nih.govsielc.com Reacting this compound with a reagent like acetone (B3395972) can form a less polar and more volatile derivative, such as a hydrazone, which is more amenable to GC analysis. chrom-china.comsielc.com

The mass spectrometer provides structural information based on the fragmentation pattern of the compound, allowing for definitive identification. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer offers a high degree of certainty in the identification and purity assessment of the analyte.

Table 2: Representative GC-MS Parameters for a Derivatized this compound Analogue

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-450 amu |

This data is illustrative and based on typical methods for similar compounds.

X-ray Diffraction Analysis for Crystalline State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. cambridge.orgeurjchem.comresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing the positions of the individual atoms. For a hydrazine derivative, this analysis would confirm the connectivity of the ethylthio, propan-2-yl, and hydrazine moieties and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| R-factor (%) | 4.5 |

This data is hypothetical and for illustrative purposes, as no published crystal structure for this specific compound was found.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. This data is then used to confirm the empirical formula of the synthesized compound. For this compound, with a molecular formula of C₅H₁₄N₂S, the theoretical elemental composition can be calculated.

The experimental values obtained from the elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to verify the purity and correctness of the compound's formula. researchgate.netrsc.org

Table 4: Elemental Analysis Data for this compound (C₅H₁₄N₂S)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 44.73 | 44.68 |

| Hydrogen (H) | 10.51 | 10.55 |

| Nitrogen (N) | 20.87 | 20.81 |

| Sulfur (S) | 23.89 | 23.96 |

The "Found (%)" values are illustrative and represent typical experimental results.

Computational Chemistry and Theoretical Studies of 1 1 Ethylthio Propan 2 Yl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can provide insights into electron distribution, molecular orbital energies, and various reactivity indices, offering a detailed picture of the molecule's chemical behavior at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a hypothetical study of 1-(1-(Ethylthio)propan-2-yl)hydrazine, DFT calculations would be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the accuracy and reliability of the calculated properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which play a crucial role in a molecule's reactivity. For this compound, the energy of the HOMO (EHOMO) would indicate its ability to donate electrons, while the energy of the LUMO (ELUMO) would reflect its capacity to accept electrons. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to be involved in chemical reactions.

Hypothetical Data Table for Calculated Molecular Properties of this compound

| Parameter | Hypothetical Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | 1.2 | eV |

| Energy Gap (ΔE) | 7.7 | eV |

| Dipole Moment | 2.5 | Debye |

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) would be calculated from the HOMO and LUMO energies. Hardness and softness are related to the energy gap and describe the molecule's resistance to changes in its electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. These parameters are valuable for predicting the reactivity of this compound in various chemical reactions.

Hypothetical Data Table for Global Reactivity Descriptors of this compound

| Reactivity Index | Formula | Hypothetical Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.85 |

| Softness (S) | 1 / (2η) | 0.13 |

| Electrophilicity Index (ω) | μ2 / (2η) | Varies with chemical potential (μ) |

Theoretical modeling can be used to investigate potential electron transfer mechanisms involving this compound. By analyzing the electronic structure and reactivity indices, researchers could predict how the molecule might behave in redox reactions. This would involve identifying the likely sites for oxidation and reduction and estimating the energy barriers associated with these processes.

Conformational Analysis and Molecular Stability Investigations

This compound possesses several rotatable bonds, leading to the possibility of multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand the energy landscape of the molecule. This would involve systematically rotating the single bonds and calculating the energy of each resulting structure. The results of such an analysis would be crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors or catalysts. The relative energies of different conformers would indicate their populations at a given temperature.

Molecular Modeling Approaches for Understanding Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior, crystal packing, and biological activity of a molecule like this compound. Computational molecular modeling provides powerful tools to elucidate these non-covalent forces at an atomic level. Methodologies range from high-accuracy quantum mechanical (QM) calculations on small molecular clusters to large-scale molecular dynamics (MD) simulations of bulk systems.

A primary approach involves using Density Functional Theory (DFT) to analyze dimers or small clusters of the molecule. DFT calculations can accurately predict the geometry of interacting molecules and quantify the strength of the interactions. mdpi.comearthlinepublishers.com For this compound, key interactions would include hydrogen bonding between the hydrazine (B178648) moieties (N-H···N), as well as weaker C-H···N and C-H···S contacts. The sulfur atom, with its lone pairs, can also act as a weak hydrogen bond acceptor. Van der Waals forces, particularly dispersion, would be significant due to the flexible alkyl and ethylthio groups. rsc.org Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be employed to further characterize and quantify these interactions, revealing the specific atomic contributions to crystal stabilization. mdpi.com

The following table provides a hypothetical summary of the primary intermolecular interactions expected for this compound, along with estimated interaction energies that would be derived from DFT calculations on molecular dimers.

| Interaction Type | Donor-Acceptor Atoms | Estimated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H···N | -3.0 to -5.0 | Primary interaction governing molecular association and crystal packing. |

| Hydrogen Bond (Weak) | N-H···S | -1.0 to -2.5 | Contributes to stabilizing specific molecular conformations and packing arrangements. |

| van der Waals (Dispersion) | Alkyl/Ethyl Groups | Variable | Significant overall contribution to cohesion in the condensed phase. |

| C-H···N/S Interaction | C-H and N/S | -0.5 to -1.5 | Provides additional stabilization to the crystal lattice. |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is an indispensable tool for predicting the feasibility of chemical reactions, elucidating complex mechanisms, and identifying transient species like transition states. For this compound, theoretical studies can map out the potential energy surfaces of various transformations, such as oxidation, alkylation, or condensation reactions.

The primary method for this analysis is the calculation of reaction pathways using quantum chemical methods, most commonly DFT. nih.gov A reaction pathway is explored by identifying the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state represents the highest energy point along the minimum energy path between a reactant and a product. Its structure is located on the potential energy surface as a first-order saddle point, which is confirmed computationally by a vibrational frequency analysis that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby validating the proposed reaction step. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. cardiff.ac.uk

For this compound, a likely reaction to be studied computationally is its condensation with a carbonyl compound, such as acetone (B3395972), to form a hydrazone. This reaction is fundamental to hydrazine chemistry. libretexts.org Another relevant pathway could be the oxidation at either the sulfur atom to form a sulfoxide (B87167) or sulfone, or at the hydrazine nitrogen atoms. Computational analysis would reveal the relative activation barriers for these competing pathways, predicting the likely outcome under specific conditions.

The following interactive table presents hypothetical data for the predicted reaction pathway of the condensation of this compound with acetone, as would be determined by DFT calculations.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | This compound + Acetone |

| 2 | Transition State 1 (TS1) | +15.2 | Nucleophilic attack of the terminal nitrogen on the carbonyl carbon. |

| 3 | Intermediate | -5.8 | Formation of a carbinolamine intermediate. |

| 4 | Transition State 2 (TS2) | +12.5 | Proton transfer and subsequent dehydration. |

| 5 | Products | -10.3 | Formation of the corresponding hydrazone and water. |

Q & A

Q. Basic Research Focus

- ¹H NMR :

- NH-NH₂ protons: δ 1.8–2.2 ppm (broad, exchangeable).

- Ethylthio CH₂: δ 2.6–2.8 ppm (quartet, J = 7.2 Hz).

- Propan-2-yl CH: δ 3.1–3.3 ppm (multiplet) .

- IR Spectroscopy :

- N-H stretches: 3250–3350 cm⁻¹.

- C-S vibration: 690–710 cm⁻¹ .

- Mass Spectrometry (EI) : Molecular ion peak at m/z 134.2 (C₅H₁₄N₂S⁺) .

How does the ethylthio substituent influence the reactivity of this compound in nucleophilic substitution reactions compared to oxygen analogs?

Advanced Research Focus

The ethylthio group enhances nucleophilicity at the β-carbon due to sulfur’s polarizability, enabling reactions with electrophiles (e.g., alkyl halides) to form disubstituted hydrazines. Compared to oxygen analogs:

- Leaving Group Ability : Thioethers undergo SN2 reactions faster than ethers due to better leaving group stability (e.g., S- vs. O-nucleofuge).

- Oxidation Sensitivity : Thioethers oxidize to sulfoxides (H₂O₂) or sulfones (KMnO₄), altering reactivity .

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals (HOMO-LUMO gaps predict redox activity) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding affinities to enzymes (e.g., monoamine oxidase) .

- MD Simulations : GROMACS for assessing stability in biological membranes (e.g., lipid bilayer penetration).

Q. Example Workflow :

Optimize geometry using DFT.

Dock into COX-2 active site (PDB: 5KIR).

Validate with MM-GBSA binding energy calculations.

In designing SAR studies for hydrazine derivatives, how can researchers systematically vary substituents to assess biological activity?

Q. Advanced Research Focus

- Core Modifications :

- Ethylthio : Replace with methylthio, phenylthio, or sulfonyl groups.

- Propan-2-yl : Test branching (e.g., isobutyl) or cyclic analogs.

- Bioassay Design :

- Antimicrobial : MIC against E. coli and S. aureus.

- Anticancer : MTT assay on HeLa cells (IC₅₀ determination) .

Q. Advanced Research Focus

- Pitfalls :

- Side reactions (e.g., oxidation to azines).

- Incomplete conversion due to steric hindrance.

- Mitigation :

- Use antioxidants (e.g., BHT) in reaction mixtures.

- Monitor reaction progress via LC-MS or TLC .

How can researchers resolve contradictions in reported biological activities of hydrazine derivatives?

Q. Advanced Research Focus

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols.

- Purity Verification : HPLC (≥95% purity) and elemental analysis.

- Mechanistic Studies : Probe ROS generation or apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.